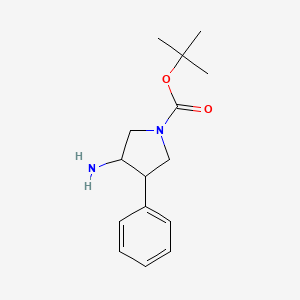

Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate

Description

Historical Context and Research Evolution

The discovery and development of tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate emerged from advancements in asymmetric synthesis and heterocyclic chemistry during the late 20th century. Early work on pyrrolidine derivatives focused on their utility as conformational constraints in peptide mimetics, driven by the need for bioactive molecules with improved metabolic stability. The compound gained prominence in the 2000s with the rise of enantioselective cyclization strategies, such as nitrile anion 5-exo-tet cyclization, which enabled efficient construction of its stereochemically complex pyrrolidine core.

A pivotal advancement occurred in 2005, when researchers demonstrated a five-step chromatography-free synthesis starting from chlorinated ethanone precursors, achieving 71% overall yield while preserving the (3S,4R) configuration. This methodology addressed previous challenges in stereocontrol, particularly at the C-4 position, where inversion during cyclization proved critical for maintaining optical purity. Subsequent industrial adaptations incorporated continuous flow reactors and catalytic asymmetric reductions, further optimizing production scalability.

Nomenclature and Structural Classification

The systematic IUPAC name tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate precisely defines its structure:

- Pyrrolidine core : A five-membered saturated nitrogen heterocycle (C₄H₈N)

- Substituents :

- tert-Butyloxycarbonyl (Boc) group at N-1

- Amino (-NH₂) group at C-3

- Phenyl ring at C-4

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₂₂N₂O₂ |

| Molecular weight | 262.35 g/mol |

| Stereodescriptors | (3S,4R) |

| CAS Registry | 1643979-48-9 (enantiopure) |

The compound belongs to the azacycloalkane subclass of heterocycles, specifically a 1,3,4-trisubstituted pyrrolidine derivative. Its classification as a β-amino acid analog arises from the C-3 amino group's spatial arrangement relative to the carboxylate-equivalent Boc group.

Significance in Heterocyclic Chemistry

As a constrained cyclic amine, this pyrrolidine derivative exemplifies three critical trends in modern heterocyclic chemistry:

- Stereochemical complexity : The (3S,4R) configuration enables precise spatial positioning of pharmacophores, making it valuable for studying enzyme active sites.

- Protecting group strategy : The Boc group at N-1 serves dual roles – it enhances solubility in organic solvents while allowing selective deprotection for further functionalization.

- Conformational restriction : The fused phenyl group at C-4 imposes torsional constraints that mimic bioactive peptide conformations, particularly in GPCR-targeted therapeutics.

Recent applications include its use as a:

Stereochemical Features of the (3S,4R) Configuration

The compound's biological relevance stems directly from its stereochemistry. X-ray crystallographic studies reveal a puckered pyrrolidine ring with:

- C-3 : S-configuration (axial amino group)

- C-4 : R-configuration (equatorial phenyl group)

Key stereochemical consequences :

- Hydrogen bonding networks : The axial NH₂ group participates in bifurcated H-bonds with carbonyl acceptors, stabilizing protein-ligand complexes.

- Steric shielding : The equatorial phenyl group creates a chiral pocket that influences π-π stacking interactions in enzyme binding sites.

- Conformational dynamics : Restricted rotation about the C3-C4 bond (ΔG‡ = 18.3 kcal/mol) enforces a rigid gauche conformation between amino and phenyl groups.

Synthetic control of stereochemistry is achieved through:

- CBS asymmetric reduction of α-chloroketones

- Kinetic resolution using chiral acyl transfer catalysts

- Diastereoselective cyclization via lithium hexamethyldisilazide

Table 2: Stereochemical Impact on Physicochemical Properties

| Property | (3S,4R) Isomer | (3R,4S) Isomer |

|---|---|---|

| Specific rotation [α]D²⁵ | +43.2° (c 1, CHCl₃) | -42.8° (c 1, CHCl₃) |

| Melting point | 98-101°C | 86-89°C |

| LogP | 2.31 | 2.29 |

Properties

IUPAC Name |

tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGLRNLEEDBVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation and Functionalization

Cyclization Approach: The pyrrolidine ring can be formed by intramolecular cyclization of amino acid derivatives or via [3+2] cycloaddition reactions involving nitrones and electron-deficient alkenes. For example, stereoselective cycloaddition can yield trans-4-aryl-substituted pyrrolidines with high stereochemical control and yields exceeding 80% under optimized conditions (e.g., toluene at 110°C with catalytic acetic acid).

Amination and Phenyl Introduction: The amino group at the 3-position is often introduced by reduction of azide intermediates or direct amination of ketone precursors. The phenyl group can be introduced by using phenyl-substituted precursors or via nucleophilic aromatic substitution.

Protection of the Nitrogen as tert-Butyl Carbamate

- The amino group on the pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in dichloromethane at room temperature for several hours to ensure complete protection.

Salt Formation (Optional)

- The free base form of tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate can be converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing solubility and stability for pharmaceutical applications.

NMR Spectroscopy: ^1H NMR signals characteristic of the tert-butyl group appear as singlets near δ 1.4 ppm. Multiplets corresponding to the pyrrolidine ring protons and aromatic phenyl protons confirm substitution patterns.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the molecular weight (~262.35 g/mol for free base, ~298.81 g/mol for hydrochloride salt).

Chromatography: Purity is assessed by reverse-phase HPLC using C18 columns with acetonitrile/water gradients, typically achieving >95% purity.

| Preparation Step | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Pyrrolidine ring formation | Cyclization of amino acid derivatives or [3+2] cycloaddition; 60-110°C; acidic/basic catalysis | >80 | Stereoselective synthesis possible |

| Amination | Sodium azide, ammonium chloride, Pd/C hydrogenation; methanol/water; 60°C overnight | 62-96 | High yield with careful purification |

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine, dichloromethane, RT, 4 h | 62 (two-step) | Protects nitrogen, facilitates handling |

| Hydrochloride salt formation | HCl treatment in solvent | Quantitative | Improves solubility and stability |

The preparation of this compound involves a well-established multi-step synthetic route focusing on pyrrolidine ring construction, amination, phenyl substitution, and nitrogen protection. The methods employ classical organic synthesis techniques such as cyclization, azide reduction, and carbamate protection, yielding the target compound with high stereochemical purity and yield. Analytical methods including NMR, MS, and HPLC are essential for confirming structure and purity. These preparation strategies provide a robust foundation for further pharmaceutical and chemical research involving this compound.

Chemical Reactions Analysis

Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.

Scientific Research Applications

Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Substitution at Position 4

- tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate (CAS 1643979-48-9): The phenyl group is replaced with a p-tolyl (4-methylphenyl) group.

- tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate ():

Functional Group Modifications

- tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6):

- trans-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate (): Features a benzyloxycarbonyl (Cbz)-protected amine and a hydroxyl group. Impact: The Cbz group facilitates selective deprotection in peptide synthesis, while the hydroxyl group increases polarity .

Physical and Chemical Properties

Biological Activity

Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a pyrrolidine ring that is substituted with a tert-butyl group, an amino group, and a phenyl group, contributing to its unique properties. The molecular formula is , and it can exist in various salt forms, enhancing its solubility and stability for pharmaceutical applications.

Enzyme Interaction

This compound interacts with various enzymes and proteins, influencing cellular processes such as:

- Signaling Pathways : It modulates key signaling pathways that are crucial for cell survival and proliferation.

- Gene Expression : The compound has been shown to affect gene expression levels, which may be linked to its therapeutic effects.

These interactions are particularly relevant in the development of targeted protein degradation technologies, such as PROTAC (Proteolysis Targeting Chimeras), where the compound serves as a semi-flexible linker that connects target proteins with E3 ligases for selective degradation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

- Cell Proliferation Assays : this compound has been tested for its ability to inhibit the proliferation of cancer cells, showing promising results with IC50 values in the low micromolar range.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 6.8 |

| A549 | 4.5 |

This table summarizes the inhibitory concentrations observed in different cancer cell lines, indicating its potential as an anticancer agent.

The mechanism through which this compound exerts its effects involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Hydrophobic Interactions : The phenyl group participates in hydrophobic interactions that stabilize the compound's binding to target sites.

Case Studies

Several studies have explored the efficacy of this compound in various therapeutic contexts:

- Neurodegenerative Diseases : Research indicates that this compound may serve as a lead in drug discovery for treating neurodegenerative diseases due to its ability to modulate pathways associated with neuronal survival.

- Cancer Treatment : In a study involving xenograft models, administration of this compound resulted in significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent .

Q & A

Basic Synthesis and Purification

Q: What are the optimal synthetic routes for preparing tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate, and how can reaction yields be maximized? A:

- Key Steps :

- Nucleophilic Substitution : Use tert-butyl carbamate as a protecting group for the pyrrolidine nitrogen. Introduce the 3-amino and 4-phenyl groups via regioselective alkylation or coupling reactions.

- Catalytic Conditions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for phenyl group introduction, ensuring anhydrous conditions and inert atmosphere (N₂/Ar) to prevent side reactions .

- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Yield Optimization :

- Adjust stoichiometry (1.2–1.5 equivalents for phenylating agents).

- Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane).

- For Boc deprotection, use HCl/dioxane (4M) at 0°C to minimize racemization .

Advanced Stereochemical Control

Q: How can stereochemical outcomes (e.g., cis/trans isomerism) be controlled during synthesis, and what analytical methods validate configuration? A:

- Chiral Resolution :

- Validation :

- X-ray Crystallography : Resolve absolute configuration via SHELX refinement (CCDC deposition recommended) .

- NMR : Compare coupling constants (J values) in H NMR (e.g., axial vs. equatorial protons in pyrrolidine ring) .

- Circular Dichroism (CD) : Confirm enantiopurity by matching experimental spectra to computed CD curves (TD-DFT methods) .

Methodological Challenges in Characterization

Q: What spectroscopic and computational techniques resolve ambiguities in structural characterization, particularly for regioisomeric impurities? A:

- Multi-Nuclear NMR :

- DEPT-135 identifies quaternary carbons (e.g., tert-butyl at δ 80–85 ppm).

- HMBC correlates amino protons to adjacent carbons, distinguishing regioisomers .

- Mass Spectrometry :

- HRMS-ESI: Confirm molecular formula (e.g., [M+H] at m/z 305.1864 for CHNO) .

- DFT Calculations :

- Compare computed chemical shifts (GIAO method) with experimental data to identify minor impurities .

Safety and Handling Protocols

Q: What are the critical safety considerations for handling this compound in laboratory settings? A:

- PPE Requirements :

- Toxicity Data :

- Limited acute toxicity data; assume sensitization potential (LD > 2000 mg/kg in rodents inferred from analogs) .

- Spill Management :

- Storage :

- Store at –20°C under nitrogen in amber vials to prevent degradation .

Applications in Drug Discovery

Q: How does this compound serve as a precursor in medicinal chemistry, and what functionalization strategies enhance bioactivity? A:

- Scaffold Functionalization :

- Biological Screening :

Computational Modeling for Reactivity Prediction

Q: How can computational tools predict reaction pathways or degradation products for this compound? A:

- Software Workflow :

- Reactivity Prediction : Use Gaussian 16 with M06-2X/6-31G(d) to model transition states for Boc deprotection .

- Degradation Pathways : Simulate hydrolysis under acidic/basic conditions (Schrödinger’s QikProp) to identify labile sites (e.g., ester cleavage) .

- Machine Learning :

- Train models on PubChem data (similar pyrrolidines) to predict solubility, pKa, and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.